N-(5-Amino-2-methoxyphenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

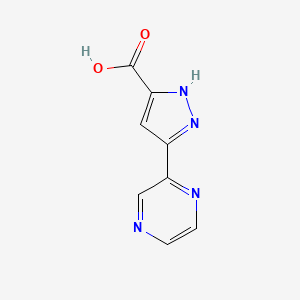

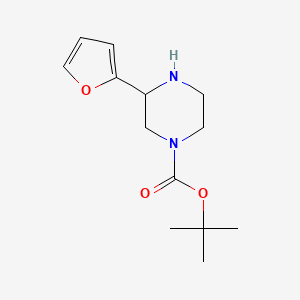

“N-(5-Amino-2-methoxyphenyl)nicotinamide” is a chemical compound with the molecular formula C13H13N3O2 . It belongs to the category of heterocyclic building blocks and pyridines .

Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored sealed in dry conditions at 2-8°C . It has a molecular weight of 243.26 .

Scientific Research Applications

Antineoplastic Activities : Some derivatives of nicotinamides, including compounds like N-(5-Amino-2-methoxyphenyl)nicotinamide, have been studied for their antineoplastic activities. These compounds showed moderate activity against leukemia in preliminary screenings (Ross, 1967).

Herbicidal Activity : Research on N-(Arylmethoxy)-2-chloronicotinamides, a class related to this compound, has demonstrated promising herbicidal activities against certain plant species. This suggests potential applications in agriculture (Yu et al., 2021).

Role in Oxidative Metabolism : Nicotinamide and its derivatives have been shown to influence oxidative metabolism, with certain derivatives inhibiting the metabolism of substrates in hepatic microsomal mixed-function oxidase systems (Schenkman, Ball, & Estabrook, 1967).

Metabolic Effects in Cancer Cells : Studies on Nicotinamide phosphoribosyltransferase (NAMPT) inhibition, which involves nicotinamide derivatives, show significant metabolic changes in cancer cells. These findings are important for understanding the cellular mechanisms of cancer and developing therapeutic strategies (Tolstikov et al., 2014).

Inhibitory Effects on Drug Metabolism : Nicotinamide and its analogs have been found to affect the metabolism of various drugs in the liver, altering their efficacy and potential toxicity (Sasame & Gillette, 1970).

Neuroprotective Effects : Nicotinamide has demonstrated neuroprotective properties in several studies, indicating its potential in treating neurodegenerative diseases (Rehman et al., 2022).

Potential as Kinase Inhibitors : Some studies suggest that nicotinamide can act as a kinase inhibitor, influencing cell survival and differentiation. This is significant for applications in stem cell research and disease treatment (Meng et al., 2018).

Structural and Biochemical Characterization : Research into the structural and biochemical properties of nicotinamide derivatives provides insight into their biological activity and potential therapeutic uses (Burnett, Johnston, & Green, 2015).

Mechanism of Action

Target of Action

N-(5-Amino-2-methoxyphenyl)nicotinamide is a small molecule that primarily targets an enzyme called Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-(5′-adenosyl)-L-methionine (SAM) to substrates such as nicotinamide .

Mode of Action

The interaction of this compound with its target, NNMT, results in the inhibition of the enzyme’s activity . This inhibition alters the rate of biochemical reactions, ultimately influencing the overall metabolic balance .

Biochemical Pathways

This compound affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .

Pharmacokinetics

It is known that the compound is a bioactive compound that affects key enzymatic activities in metabolic pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic pathways. By altering enzyme activity, this compound changes the rate of biochemical reactions, ultimately influencing the overall metabolic balance . This can lead to improvements in conditions like diabetes through enzyme inhibition .

Biochemical Analysis

Biochemical Properties

N-(5-Amino-2-methoxyphenyl)nicotinamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as succinate dehydrogenase, which is a key component of the respiratory enzyme complex in cells . The interaction between this compound and succinate dehydrogenase involves the inhibition of the enzyme’s activity, thereby affecting the electron transport chain and cellular respiration. Additionally, this compound may interact with other proteins and biomolecules, influencing various metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by this compound can lead to alterations in the production of reactive oxygen species, which in turn affects cell signaling and gene expression . Furthermore, this compound may impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The inhibition of succinate dehydrogenase by this compound involves binding to the enzyme’s active site, preventing the normal catalytic activity of the enzyme . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function include sustained inhibition of succinate dehydrogenase, leading to prolonged alterations in cellular respiration and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating metabolic pathways and reducing oxidative stress. At higher doses, this compound can induce toxic effects, including mitochondrial dysfunction and increased production of reactive oxygen species . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as succinate dehydrogenase. This compound affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase, leading to alterations in the levels of key metabolites . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular respiration and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is primarily localized in the mitochondria, where it interacts with succinate dehydrogenase and other components of the electron transport chain . The targeting of this compound to the mitochondria is facilitated by post-translational modifications and targeting signals that direct it to this organelle.

properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-5-4-10(14)7-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJJINUCRZDQRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341114.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341115.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)

![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)